molecular formula C23H28ClN3O5S B2769590 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 898460-57-6

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No. B2769590
CAS RN: 898460-57-6
M. Wt: 494
InChI Key: CYTILXHJFKKADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O5S and its molecular weight is 494. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Microwave-Assisted Synthesis

    A study by Karaman et al. (2016) explored the synthesis of sulfonyl hydrazone scaffolds, which incorporate piperidine derivatives similar to N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide. These compounds were evaluated for antioxidant capacity and anticholinesterase activity, indicating their potential in medicinal chemistry (Karaman et al., 2016).

  • Alzheimer's Disease Treatment

    Rehman et al. (2018) synthesized N-substituted derivatives of a compound structurally related to the subject compound, targeting potential treatments for Alzheimer’s disease. These derivatives were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme (Rehman et al., 2018).

Chemical Properties and Reactions

  • Anodic Methoxylation

    Golub and Becker (2015) examined the anodic methoxylation of piperidine derivatives, including those with N-sulfonyl groups, which are relevant to understanding the chemical behavior of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide (Golub & Becker, 2015).

  • Anticancer Potential

    A study by Rehman et al. (2018) synthesized propanamide derivatives with structures related to the compound . These were evaluated as anticancer agents, indicating a potential direction for research into N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide (Rehman et al., 2018).

  • Serotonin Receptor Agonists

    Sonda et al. (2004) synthesized derivatives of piperidinylmethylbenzamides, related structurally to the subject compound, and evaluated them as selective serotonin 4 receptor agonists. This suggests potential applications of similar compounds in neurological disorders (Sonda et al., 2004).

properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S/c1-32-20-7-4-5-17(15-20)16-26-23(29)22(28)25-13-12-19-6-2-3-14-27(19)33(30,31)21-10-8-18(24)9-11-21/h4-5,7-11,15,19H,2-3,6,12-14,16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTILXHJFKKADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.